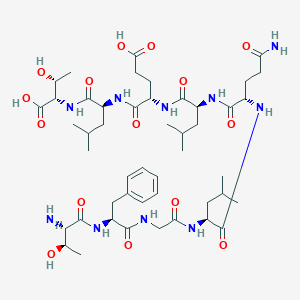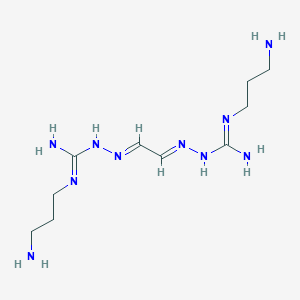
4-((tert-butoxycarbonyl)amino)pipéridine-4-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate, also known as MBTPC, is a carboxylate derivative of piperidine. It is a colorless and odorless solid that is soluble in water and has a melting point of approximately 120°C. MBTPC is an important research chemical used in a variety of scientific studies and experiments. It is used in a variety of synthetic and medicinal chemistry applications, as well as to study its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthèse de tryptamides d'acides aminés N-(3-(4-hydroxyphényl)-propénoyl)
Ce composé peut être utilisé comme matière première dans la synthèse de tryptamides d'acides aminés N-(3-(4-hydroxyphényl)-propénoyl) . Ces tryptamides peuvent agir comme des inhibiteurs du régulateur silencieux d'information humain de type 2 (SIRT2) , qui sont des cibles thérapeutiques potentielles pour les maladies neurodégénératives.
Synthèse de dérivés de triazine substitués par la pipéridine
Il peut également être utilisé pour synthétiser des dérivés de triazine substitués par la pipéridine . Les dérivés de triazine ont une large gamme d'applications en chimie médicinale, notamment des activités anticancéreuses, antivirales et anti-inflammatoires.
Synthèse de dérivés de pipéridinylamino-diarylpyrimidine (pDAPY)
Ce composé peut être utilisé pour synthétiser des dérivés de pipéridinylamino-diarylpyrimidine (pDAPY) . Ces dérivés sont de puissants inhibiteurs non nucléosidiques de la transcriptase inverse du VIH-1 (INHNRTI du VIH-1) , qui sont cruciaux dans le traitement du VIH/SIDA.
Synthèse de pipéridines N-substituées assistée par micro-ondes en phase solide
Il a été utilisé dans une synthèse en phase solide assistée par micro-ondes de pipéridines N-substituées via l'annulation directe d'amines primaires avec des dimésylates liés à la résine . Cette méthode fournit un moyen rapide et efficace de synthétiser une variété de pipéridines N-substituées, qui sont des blocs de construction importants en chimie médicinale.
Synthèse d'inhibiteurs de bromodomaine
Ce composé est utilisé dans la synthèse d'inhibiteurs de bromodomaine . Les bromodomaines sont des domaines protéiques qui reconnaissent les résidus de lysine acétylés, et leurs inhibiteurs sont étudiés comme des thérapeutiques potentiels pour le cancer et les maladies inflammatoires .
Synthèse d'inhibiteurs du cycle cellulaire HepG2
Il est également utilisé dans la synthèse d'inhibiteurs du cycle cellulaire HepG2 . Ces inhibiteurs peuvent être utilisés en thérapie antitumorale
Mécanisme D'action
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-7-13-8-6-12/h13H,5-8H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBFIPVPQLAHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561424 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115655-44-2 | |
| Record name | Methyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115655-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-aminopiperidine-4-carboxylate, N4-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)





![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)




